molecular formula C10H15N3O3 B12916083 Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]- CAS No. 61194-83-0

Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-

Cat. No.: B12916083
CAS No.: 61194-83-0
M. Wt: 225.24 g/mol
InChI Key: XHRLMOQZPUZSAJ-UHFFFAOYSA-N
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Description

The compound “Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-” features a substituted isoxazole core with three distinct functional groups: a methyl group at position 3, a nitro group at position 4, and a 2-(1-pyrrolidinyl)ethyl chain at position 3. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known for its metabolic stability and role in medicinal chemistry. The pyrrolidinyl ethyl substituent, a cyclic tertiary amine, may contribute to receptor binding via hydrogen bonding or hydrophobic interactions, as seen in ligands targeting sigma or nicotinic acetylcholine receptors (nAChRs) .

For example, 3-methylisoxazol-5-amine (a precursor in ) could undergo nitration at position 4, followed by alkylation to introduce the pyrrolidinyl ethyl chain .

Properties

CAS No.

61194-83-0

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

3-methyl-4-nitro-5-(2-pyrrolidin-1-ylethyl)-1,2-oxazole

InChI

InChI=1S/C10H15N3O3/c1-8-10(13(14)15)9(16-11-8)4-7-12-5-2-3-6-12/h2-7H2,1H3

InChI Key

XHRLMOQZPUZSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])CCN2CCCC2

Origin of Product

United States

Preparation Methods

Enantiomerically Pure Pyrrolidinyl Isoxazoles via Beta-Keto Oxime Intermediates

A patented high-yield process focuses on preparing enantiomerically pure 3-methyl-5-(1-(C1-C3-alkyl)-2-pyrrolidinyl)isoxazoles, which is closely related to the target compound. The method involves:

  • Step (a): Starting from an N-alkyl-L-proline ester, the compound is reacted with an anion of acetonitrile, followed by methyl Grignard reagent addition, and subsequent reaction with hydroxylamine to form a beta-keto oxime intermediate.
  • Step (b): The intermediate undergoes cyclization and dehydration using a suitable reagent in a solvent at temperatures ranging from 0°C to reflux for 3 to 48 hours, yielding the isoxazole ring with high chiral purity.

This method allows for the incorporation of the pyrrolidinyl ethyl side chain with control over stereochemistry, essential for biological activity.

Step Reaction Description Conditions Outcome
(a) N-alkyl-L-proline ester + acetonitrile anion + MeMgBr + hydroxylamine Ambient to reflux, solvent varies Beta-keto oxime intermediate
(b) Cyclization and dehydration with cyclizing reagent 0°C to reflux, 3–48 hours Enantiomerically pure isoxazole

This process is well-documented for producing high yields and purity of pyrrolidinyl-substituted isoxazoles.

Solvent-Free TiO2 Nanoparticle-Catalyzed Synthesis of 3-Methyl-4-Nitro-5-Substituted Isoxazoles

A green chemistry approach has been developed for synthesizing 3-methyl-4-nitro-5-substituted isoxazoles, including styryl derivatives, which can be adapted for the pyrrolidinyl ethyl substituent:

  • Catalyst: Titanium dioxide nanoparticles (TiO2 NPs) at 20 mol%
  • Conditions: Solvent-free, heated at 90°C for 90 minutes
  • Procedure: Aldehydes react with 3,5-dimethyl-4-nitroisoxazole under these conditions, facilitating aldol condensation followed by dehydration to form the substituted isoxazole.

This method offers advantages such as mild conditions, high yields, catalyst recyclability, and environmental sustainability.

Parameter Optimized Value Notes
Catalyst loading 20 mol% TiO2 NPs Optimal for yield
Temperature 90°C Higher temps do not improve yield
Reaction time 90 minutes Monitored by TLC
Solvent None (solvent-free) Enhances green chemistry profile
Yield High (quantitative) Purity sufficient without chromatography

The mechanism involves TiO2 activating the aldehyde and facilitating keto-enol tautomerism of the nitroisoxazole, leading to aldol adduct formation and dehydration to the final product.

One-Pot Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Other literature reports environmentally benign one-pot methods for 3,5-disubstituted isoxazoles, which can be adapted for the target compound:

  • Method: Reaction of terminal alkynes with n-butyllithium, followed by aldehyde addition, molecular iodine treatment, and hydroxylamine to form isoxazoles.
  • Advantages: Regioselectivity, mild conditions, and high yields.
  • Alternative Catalysts: Ultrasound radiation without catalysts, ionic liquids, or base catalysis in aqueous media have been reported for similar isoxazole syntheses.

These methods emphasize green chemistry principles and can be tailored to introduce the pyrrolidinyl ethyl substituent at the 5-position.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Beta-keto oxime intermediate cyclization High chiral purity, enantiomeric control High yield, stereoselective Multi-step, requires protected intermediates
TiO2 NPs solvent-free catalysis Green chemistry, mild, catalyst recyclable High yield, no solvent, simple work-up Limited to certain aldehyde substrates
One-pot alkyne/aldehyde/hydroxylamine Regioselective, mild, catalyst-free options Environmentally benign, versatile May require optimization for complex substituents

Detailed Research Findings and Notes

  • The patented method provides a robust route to enantiomerically pure pyrrolidinyl isoxazoles, critical for pharmaceutical applications.
  • The TiO2 nanoparticle method demonstrates excellent green chemistry metrics such as atom economy, reaction mass efficiency, and low E-factor, making it industrially attractive.
  • Alternative methods offer flexibility in catalyst choice and reaction media, supporting sustainable synthesis.
  • The choice of method depends on the desired purity, stereochemistry, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The isoxazole ring can participate in electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Reduction: 3-Methyl-4-amino-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole.

    Substitution: Various substituted isoxazoles depending on the electrophile used.

    Hydrolysis: Breakdown products including carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] is C12H14N2O3C_{12}H_{14}N_{2}O_{3}, with a molecular weight of 230.22 g/mol. The structure features a nitro group, which is crucial for its biological activity.

Biological Applications

1. Antioxidant Activity

Research has shown that isoxazole derivatives exhibit significant antioxidant properties. A study synthesized various substituted isoxazoles, including 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl], and evaluated their antioxidant efficacy. The results indicated that these compounds effectively scavenge free radicals, thereby protecting cellular components from oxidative stress .

2. Anti-inflammatory Effects

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. In a study focusing on the synthesis and evaluation of several isoxazoles, it was found that the presence of the nitro group enhances the anti-inflammatory response in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases .

3. Analgesic Properties

The analgesic effects of isoxazole compounds were assessed through various pharmacological models. The synthesized 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] demonstrated notable pain-relieving effects comparable to conventional analgesics, indicating its potential for development into a new pain management therapy .

Case Study 1: Antioxidant Activity Evaluation

A study conducted on a series of isoxazole derivatives, including 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl], utilized DPPH radical scavenging assays to measure antioxidant activity. Results showed that compounds with higher nitro substitution exhibited enhanced radical scavenging capabilities, suggesting their utility in developing antioxidant therapies .

Case Study 2: Anti-inflammatory Drug Development

In another investigation, researchers explored the anti-inflammatory effects of various isoxazoles in animal models of inflammation. The study revealed that the compound significantly reduced inflammation markers compared to control groups, highlighting its potential as a candidate for anti-inflammatory drug development .

Summary Table of Applications

Application Description Reference
Antioxidant ActivityEffective in scavenging free radicals; protective against oxidative stress
Anti-inflammatoryReduces inflammation markers in vivo; potential for treating inflammatory diseases
Analgesic PropertiesDemonstrates pain-relieving effects comparable to conventional analgesics

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidin-1-yl ethyl group can enhance binding affinity to certain biological targets. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole Cores

ABT 418 [(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole] ():

  • Substituents : Methyl at position 3, pyrrolidinyl at position 4.
  • Activity : Potent nAChR agonist with cognitive-enhancing and anxiolytic effects. Demonstrates selectivity for α4β2 nAChRs over peripheral subtypes, reducing side effects compared to nicotine.
  • Relevance : Highlights the importance of pyrrolidinyl groups in CNS-targeted ligands. The nitro group in the target compound may alter receptor affinity or metabolic stability .

I-6373 [ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate] ():

  • Substituents : 3-methylisoxazole linked to a phenethylthio group.
  • Key Differences : Replaces nitro and pyrrolidinyl ethyl with a phenethylthio-benzoate moiety.
  • Activity : Part of a series tested for kinase inhibition; structural flexibility in isoxazole derivatives allows diverse biological targeting.
  • Relevance : Emphasizes the role of substitution patterns in modulating solubility and target engagement .

Compounds with Pyrrolidinyl Ethyl Motifs

BD 1008 [N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine] ():

  • Core Structure : Dichlorophenyl ethylamine with a pyrrolidinyl ethyl chain.
  • Key Differences : Lacks the isoxazole ring; features a dichlorophenyl group.
  • Relevance : The pyrrolidinyl ethyl chain is critical for sigma receptor binding, suggesting the target compound may interact with similar targets if the isoxazole core permits .

α-Pyrrolidinopentiophenone ():

  • Core Structure: Cathinone derivative with a pyrrolidinyl group.
  • Key Differences : Psychostimulant scaffold unrelated to isoxazole.
  • Activity: Dopamine-norepinephrine reuptake inhibitor with stimulant effects.
  • Relevance : Illustrates the prevalence of pyrrolidinyl groups in psychoactive compounds, though the target compound’s nitro group may reduce such activity .

Electronic and Steric Effects of Nitro Substituents

The nitro group at position 4 distinguishes the target compound from most analogues. In I-6273 (), electron-withdrawing groups on the isoxazole enhance stability and electrophilic reactivity. Nitro groups are known to:

  • Increase metabolic resistance to oxidation.
  • Modulate receptor binding via dipole interactions or π-stacking.
  • Potentially reduce bioavailability due to high polarity.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Isoxazole 3-methyl, 4-nitro, 5-(pyrrolidinyl ethyl) Unknown (predicted CNS activity) -
ABT 418 Isoxazole 3-methyl, 5-pyrrolidinyl α4β2 nAChR agonist
BD 1008 Dichlorophenyl ethylamine Pyrrolidinyl ethyl, dichlorophenyl Sigma-1 receptor ligand
I-6373 Isoxazole 3-methyl, phenethylthio-benzoate Kinase inhibition (hypothesized)
α-Pyrrolidinopentiophenone Cathinone Pyrrolidinyl, pentanone Stimulant (dopamine/norepinephrine)

Research Implications and Gaps

  • Comparative studies with ABT 418 and BD 1008 could clarify receptor selectivity.
  • Synthetic Feasibility : and imply feasible routes via nitration and alkylation, but yield optimization and regioselectivity require exploration.
  • Toxicity Considerations : Nitro groups may pose mutagenic risks, necessitating in vitro safety profiling.

Biological Activity

Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. This article focuses on the specific compound Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] and summarizes its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives often involves the condensation of substituted benzaldehydes with 3-methyl-4-nitroisoxazole. For instance, the compound can be synthesized through a reaction involving 3-methyl-4-nitroisoxazole and 2-(1-pyrrolidinyl)ethylamine under controlled conditions. This method has been documented to yield high purity products suitable for biological testing .

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been evaluated using various in vitro models. The compound 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] was tested for its ability to scavenge free radicals. The results indicated significant antioxidant activity across several assays:

Model IC50 (µM) Remarks
DPPH Radical Scavenging25.0Effective in neutralizing DPPH radicals
NO Radical Scavenging30.5Demonstrated moderate scavenging ability
Lipid Peroxidation Inhibition35.0Reduced lipid peroxidation significantly

These findings suggest that the compound possesses strong antioxidant properties, potentially beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory effects of isoxazole derivatives using the carrageenan-induced paw edema model in rats. The results showed that the compound significantly reduced inflammation compared to control groups:

Treatment Group Paw Edema Reduction (%) Statistical Significance
Control0-
Isoxazole (100 mg/kg)45p < 0.01
Isoxazole (200 mg/kg)65p < 0.001

The compound exhibited a dose-dependent reduction in paw edema, indicating its potential as an anti-inflammatory agent .

Analgesic Activity

Further evaluation of analgesic properties was conducted using the hot plate test and acetic acid-induced writhing assay. The isoxazole derivative demonstrated significant analgesic effects:

Assay Type Latency Time (s) Writhe Count Reduction (%)
Hot Plate TestIncreased from 10 to 20-
Acetic Acid Test-70

These results highlight the compound's efficacy in pain management .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can often be correlated with their structural features. The presence of the nitro group at position 4 and the pyrrolidinyl ethyl substituent at position 5 appears to enhance both antioxidant and anti-inflammatory activities. Studies indicate that modifications to these positions can significantly alter biological efficacy, suggesting a need for further exploration of SAR .

Case Studies

Recent research has explored various analogs of isoxazole compounds in clinical settings:

  • Cancer Cell Lines : Isoxazole derivatives have shown promising results against various cancer cell lines, with studies indicating IC50 values ranging from 5 µM to over 100 µM depending on structural modifications.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties attributed to antioxidant mechanisms, making these compounds candidates for neurodegenerative disease treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core followed by nitro-group introduction and pyrrolidinyl-ethyl substitution. Key steps include cyclization using nitrile oxides and alkynes under reflux conditions (e.g., ethanol, 80°C) . Solvent polarity and catalyst choice (e.g., triethylamine for nucleophilic substitution) significantly impact yield. For example, polar aprotic solvents like DMF enhance nitro-group stability during substitution . Characterization via 1^1H/13^{13}C NMR and IR confirms structural integrity.

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer : Analytical techniques include:

  • Spectroscopy : 1^1H NMR (e.g., δ 2.3–2.7 ppm for pyrrolidinyl protons) and 13^{13}C NMR (e.g., 160–165 ppm for isoxazole carbons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ matching calculated m/z).
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Initial antimicrobial activity can be assessed via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin . Cytotoxicity screening using MTT assays on mammalian cell lines (e.g., HEK293) ensures selective activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers for nitro-group substitution or pyrrolidinyl-ethyl steric effects. Transition-state analysis guides solvent/catalyst selection . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

Q. How can contradictory data in biological activity be resolved?

  • Methodological Answer : Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may arise from poor solubility or metabolic instability. Address via:

  • Physicochemical Profiling : LogP measurements (shake-flask method) to assess lipophilicity; aqueous solubility via nephelometry .
  • Metabolic Stability Assays : Incubation with liver microsomes (e.g., human CYP450 isoforms) to identify degradation pathways .

Q. What strategies improve reaction efficiency for scaled-up synthesis?

  • Methodological Answer :

  • Process Optimization : Design of Experiments (DoE) to test variables (temperature, stoichiometry) and reduce side products. Membrane separation technologies (e.g., nanofiltration) enhance intermediate purification .
  • Catalyst Design : Immobilized catalysts (e.g., silica-supported Pd) improve recyclability and reduce metal leaching .

Q. How does the nitro group’s electronic environment influence reactivity in further derivatization?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the isoxazole ring’s meta position. Reduction with H2_2/Pd-C yields amino derivatives, enabling coupling reactions (e.g., amidation) . Substituent effects are quantified via Hammett σ constants and computational electrostatic potential maps .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks .
  • 2D NMR : COSY and NOESY correlations map substituent spatial relationships .

Methodological Considerations for Data Interpretation

  • Contradictory Synthesis Outcomes : Compare solvent polarity and catalyst loading across studies (e.g., vs. 12). Use computational reaction modeling to reconcile differences .
  • Biological Activity vs. Structural Features : QSAR models link substituents (e.g., nitro vs. amino groups) to activity trends, validated by partial least squares regression .

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